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2'-Deoxyadenosine-8-14C

Cat. No.: B13791633
M. Wt: 253.23 g/mol
InChI Key: OLXZPDWKRNYJJZ-FWZNJRMESA-N
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Description

Significance of Radiolabeled Nucleosides in Metabolic and Molecular Tracing Studies

Radiolabeled nucleosides are indispensable tools in the study of cellular metabolism and molecular biology. revvity.comwikipedia.org Their utility stems from the ability to introduce a detectable isotopic label into fundamental building blocks of nucleic acids, such as DNA and RNA. revvity.com This allows researchers to follow the journey of these molecules through various biochemical pathways, providing insights into processes like DNA replication, repair, and transcription. pnas.org

The carbon-14 (B1195169) isotope is particularly well-suited for this purpose due to its relatively long half-life, which allows for the tracking of metabolic processes over extended periods. By introducing a ¹⁴C-labeled nucleoside like 2'-Deoxyadenosine-8-14C to cells or organisms, scientists can quantitatively measure its incorporation into newly synthesized DNA, offering a direct assessment of cell proliferation and the effects of various stimuli or inhibitors on this process. Furthermore, the metabolic breakdown of these labeled nucleosides can be traced, revealing the intricate network of salvage and catabolic pathways that regulate nucleotide pools within the cell. nih.govfrontiersin.org

Historical Context of Radiolabeled Deoxyadenosine (B7792050) Research

The use of radioactive isotopes to trace biological processes has a rich history. The foundational work in this area can be traced back to 1935, when George de Hevesy first utilized radioactive nucleotides to investigate metabolic pathways in rats, a discovery for which he was later awarded the Nobel Prize in Chemistry. bitesizebio.com This pioneering research laid the groundwork for the widespread application of radiolabeling in biochemistry.

Over the decades, the synthesis and application of radiolabeled nucleosides, including derivatives of deoxyadenosine, have become increasingly sophisticated. The development of nucleoside analogues as therapeutic agents, particularly in the fields of cancer and virology since the mid-20th century, further spurred research into the metabolism and incorporation of these compounds. nih.gov Early studies focused on understanding the fundamental pathways of purine (B94841) and pyrimidine (B1678525) metabolism, with radiolabeled precursors being essential in mapping these intricate networks. The ability to specifically label positions within the nucleoside, such as the 8-position of the adenine (B156593) ring in this compound, provided researchers with a more precise tool to dissect these metabolic routes and understand the mechanisms of action of various drugs.

Academic Research Perspectives and Utility of this compound

The academic utility of this compound is extensive, with applications spanning various fields of biological science. Its use as a tracer has provided detailed insights into DNA synthesis, RNA metabolism, and the metabolic fate of deoxyadenosine in a variety of biological systems.

Detailed Research Findings

Research utilizing this compound has yielded significant findings. For instance, studies on human T-lymphoblasts have demonstrated the terminal incorporation of [8-¹⁴C]deoxyadenosine into the polyadenylate tails of messenger RNA (mRNA). This finding has implications for understanding the regulation of mRNA stability and function.

In the realm of plant biology, the metabolic fate of [8-¹⁴C]deoxyadenosine has been meticulously studied in seedlings of Camellia sinensis (the tea plant). These studies have quantified the distribution of the radiolabel into various metabolic products, providing a detailed picture of purine metabolism in plants.

Furthermore, investigations into the metabolism of 8-¹⁴C-labelled 2'-deoxyadenosine (B1664071) in cultured lymphocytes from patients with inherited purine enzyme defects have been instrumental. These studies have helped to precisely map the metabolic pathways by observing where the radiolabel accumulates due to specific enzyme deficiencies. nih.gov For example, in lymphocytes deficient in purine nucleoside phosphorylase (PNP), the majority of the substrate remains unmetabolized, confirming the critical role of this enzyme in deoxyadenosine breakdown. nih.gov

The following interactive data tables summarize key findings from research using this compound:

Cell Type/OrganismExperimental FocusKey Finding
Human T-lymphoblastsRNA MetabolismTerminal incorporation into poly(A)+ RNA.
Camellia sinensis (Tea seedlings)Metabolic FateDistribution of radioactivity into nucleotides, nucleic acids, and degradation products.
Human Lymphocytes (with enzyme defects)Purine MetabolismElucidation of metabolic pathways by tracking radiolabel accumulation. nih.gov
ParameterLeavesRoots
Metabolites
Nucleotides and Nucleic Acids~70%~70%
Allantoin and CO₂~10%~20%
Unmetabolized Deoxyadenosine~10%~10%
Distribution in RNA
Adenine Residues~67%Not Reported
Guanine Residues~33%Not Reported

These examples underscore the power of this compound as a research tool, enabling scientists to unravel the intricate and vital processes of nucleic acid and nucleotide metabolism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O3 B13791633 2'-Deoxyadenosine-8-14C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N5O3

Molecular Weight

253.23 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1/i4+2

InChI Key

OLXZPDWKRNYJJZ-FWZNJRMESA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2[14CH]=NC3=C(N=CN=C32)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

Radiochemical Synthesis and Purity Assessment of 2 Deoxyadenosine 8 14c

Methodologies for Carbon-14 (B1195169) Radiolabeling at the 8-Position

The introduction of a carbon-14 label at the 8-position of the purine (B94841) ring of 2'-deoxyadenosine (B1664071) can be achieved through several distinct methodologies, including chemical synthesis, enzymatic methods, and biosynthetic approaches in cellular systems.

Chemical Synthesis: A common strategy involves the construction of the 14C-labeled purine ring system first, followed by its attachment to the deoxyribose sugar. One documented method describes the synthesis of [8-14C]-2,6-dichloro-9H-purine, a key intermediate. researchgate.net This is achieved by reacting a pyrimidine (B1678525) derivative, 4,5-diamino-2,6-dichloropyrimidine, with a source of the radiolabeled carbon, such as triethyl[14C]orthoformate. researchgate.net The resulting radiolabeled purine can then be coupled with a protected deoxyribose derivative to form the complete nucleoside. This approach offers precise control over the labeling position and is suitable for producing high specific activity compounds.

Enzymatic Synthesis: Enzymatic methods provide an efficient route to radiolabeled nucleosides with the correct stereochemistry. One such method is the enzymatic transfer of a deoxyribose group from an unlabeled purine or pyrimidine deoxyriboside to a pre-synthesized carbon-14 labeled purine base, such as adenine-8-14C. cdnsciencepub.com This trans-N-deoxyribosylase-catalyzed reaction yields the desired 2'-Deoxyadenosine-8-14C with the natural β-configuration. cdnsciencepub.com This method is valued for its high specificity and yield under mild reaction conditions.

Biosynthetic Labeling: In certain biological systems, it is possible to produce this compound through de novo purine biosynthesis pathways. For instance, organisms incubated in a medium containing specific 14C-labeled precursors can incorporate the radiolabel into the purine ring. Studies have shown that 5,10-methenyl[14C]tetrahydrofolate (5,10-methenyl[14C]FH4) can serve as the donor for the C8 atom in the de novo synthesis of purine ribonucleotides. nih.gov While this primarily produces ribonucleosides, subsequent metabolic conversion to deoxyribonucleosides can result in the formation of this compound.

Precursor Compounds and Synthetic Routes in 14C-Deoxyadenosine Generation

The synthesis of this compound relies on specific radiolabeled precursors and well-defined synthetic routes. The choice of precursor and route often depends on the desired specific activity, scale of synthesis, and available starting materials.

Chemical Synthesis Route: A prominent chemical synthesis route involves the initial preparation of a radiolabeled purine precursor. A key reaction is the cyclization of a diaminopyrimidine with a one-carbon-14C source. researchgate.net The subsequent steps involve the glycosylation of the labeled purine with a protected deoxyribose derivative, followed by deprotection to yield the final product.

Precursor CompoundRole in Synthesis
Triethyl[14C]orthoformate Source of the 14C atom for the 8-position of the purine ring. researchgate.net
4,5-Diamino-2,6-dichloropyrimidine The pyrimidine backbone that is cyclized to form the purine ring. researchgate.net
1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose A protected deoxyribose sugar that is coupled with the labeled purine. researchgate.net

Enzymatic Synthesis Route: This route leverages the specificity of enzymes to construct the radiolabeled nucleoside from a labeled base and an unlabeled sugar donor. This approach is often simpler and can produce high purity products. cdnsciencepub.com

Precursor CompoundRole in Synthesis
Adenine-8-14C The pre-labeled purine base.
Unlabeled Deoxyriboside (e.g., Thymidine) Serves as the donor of the deoxyribose moiety. cdnsciencepub.com

Radiochemical Purity and Integrity Verification Techniques

Ensuring the radiochemical purity of this compound is paramount for its use in scientific research. Several analytical techniques are employed to confirm that the radioactivity is exclusively associated with the target compound and to quantify any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the purification and analysis of radiolabeled compounds. snmjournals.orgresearchgate.net By using a stationary phase and a mobile phase, components of a mixture are separated based on their affinity for each phase. For this compound, reverse-phase HPLC is commonly used. The purity is determined by monitoring the column eluent with a UV detector (to detect the unlabeled compound) and a radioactivity detector (such as a flow-through scintillation counter or a beta-flow-through detector) simultaneously. tno-pharma.com A radiochemically pure sample will show a single peak of radioactivity that co-elutes with the peak of the unlabeled 2'-deoxyadenosine standard. Radiochemical purity is often required to be greater than 95% or even higher for specific applications. researchgate.netresearchgate.net For example, a precursor for 14C-nucleosides, [8-14C]-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dichloropurine, was reported to have a radiochemical purity higher than 98%. researchgate.net

Paper Chromatography: Historically, large-scale paper chromatography has been used to isolate and purify radiochemically pure labeled deoxyribonucleosides. cdnsciencepub.com This technique separates compounds based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent system). While less common now for analytical purposes, it can still be an effective preparative method.

Liquid Scintillation Counting: This technique is used to quantify the amount of radioactivity in a sample, which is essential for determining the specific activity (radioactivity per unit mass or mole) of the this compound.

The combination of these techniques ensures that the final product is of high purity and suitable for its intended research applications.

Metabolic Interconversions and Disposition of 2 Deoxyadenosine 8 14c

Cellular Uptake and Intracellular Transport Kinetics of Radiolabeled Deoxyadenosine (B7792050)

The entry of 2'-deoxyadenosine (B1664071) into cells is a crucial first step in its metabolism. Studies utilizing radiolabeled nucleosides have been pivotal in understanding the kinetics of this process. For instance, radioassays have been developed to quantify the uptake and initial metabolic steps of adenosine (B11128) and deoxyadenosine in human erythrocytes. These methods involve rapid mixing of cell suspensions with the radiolabeled nucleoside, followed by quenching the reaction and separating the cells to analyze the intracellular metabolites through techniques like two-dimensional chromatography.

The transport of deoxyadenosine across the cell membrane is mediated by nucleoside transporters. The efficiency and specificity of these transporters can vary between different cell types and tissues. Kinetic studies in mouse thymocytes have provided insights into the competition between phosphorylation and deamination of deoxyadenosine upon its entry into the cell. The relative rates of these competing pathways are dependent on the substrate concentration, with deamination being the predominant fate of deoxyadenosine at high concentrations in many tissues.

Furthermore, the cellular uptake of deoxyadenosine is not a simple diffusion process but involves various endocytic pathways. These can include clathrin-dependent, caveolin-dependent, and other non-clathrin/caveolin-dependent mechanisms. Once inside the cell, the radiolabeled deoxyadenosine can be trafficked through different intracellular compartments, with the late endosome potentially playing a key role in its delivery to the cytosol and nucleus for subsequent metabolic processing. The specific transporters involved and their affinities for deoxyadenosine and its analogs have been characterized in various organisms, revealing a diversity of uptake mechanisms.

Phosphorylation Pathways and Deoxynucleotide Pool Formation

Upon entering the cell, 2'-deoxyadenosine must be phosphorylated to become metabolically active and contribute to the deoxynucleotide pools necessary for DNA synthesis.

The initial and rate-limiting step in the phosphorylation of 2'-deoxyadenosine is its conversion to 2'-deoxyadenosine monophosphate (dAMP). This reaction is catalyzed by the enzyme deoxyadenosine kinase. The activity of this kinase is a critical determinant of the extent to which deoxyadenosine is salvaged for nucleotide synthesis versus being degraded.

Kinetic analyses in various tissues have shown that the balance between deoxyadenosine kinase and adenosine deaminase activities dictates the metabolic fate of deoxyadenosine. In tissues with high adenosine deaminase activity, a significant portion of deoxyadenosine is deaminated to deoxyinosine. However, in cells where deoxyadenosine kinase is highly active, phosphorylation to dAMP is the favored pathway. The toxic effects of deoxyadenosine in certain cell types, such as lymphocytes, are contingent upon its phosphorylation, highlighting the importance of this initial step.

Following its synthesis, dAMP is further phosphorylated to 2'-deoxyadenosine diphosphate (B83284) (dADP) and subsequently to 2'-deoxyadenosine triphosphate (dATP). These sequential phosphorylation steps are catalyzed by nucleotide kinases. The resulting dATP is one of the four essential building blocks for DNA replication.

The accumulation of high levels of dATP can be toxic to cells, a phenomenon observed in adenosine deaminase (ADA) deficiency, where the inability to deaminate deoxyadenosine leads to its increased phosphorylation and subsequent buildup of dATP. This accumulation can inhibit ribonucleotide reductase, an enzyme crucial for the synthesis of other deoxynucleotides, thereby disrupting DNA synthesis and repair, and ultimately leading to cell death, particularly in lymphocytes. The study of these phosphorylation pathways is therefore central to understanding both normal cellular metabolism and the pathophysiology of diseases like ADA-deficient severe combined immunodeficiency (SCID).

Integration into Purine (B94841) Salvage and De Novo Biosynthesis Pathways

The dAMP formed from the phosphorylation of 2'-deoxyadenosine enters the pool of adenine (B156593) nucleotides. This pool is in a dynamic state of interconversion, with enzymes facilitating the addition and removal of phosphate (B84403) groups to maintain the appropriate balance of AMP, ADP, and ATP, as well as their deoxy counterparts.

The salvage pathway, which reclaims purine bases and nucleosides from degradation pathways, is an energy-efficient way to maintain nucleotide pools. The phosphorylation of 2'-deoxyadenosine is a key entry point into this pathway. The resulting adenine deoxynucleotides can then be utilized for DNA synthesis or can be interconverted with ribonucleotides under specific cellular conditions, although the primary flow is towards DNA. The use of radiolabeled adenine has been a method to study the compartmentalization of the adenine nucleotide pool within cells, such as in human platelets.

The metabolism of 2'-deoxyadenosine does not occur in isolation but is influenced by the presence and metabolism of other purine nucleosides and bases. For instance, adenosine, the ribonucleoside counterpart of deoxyadenosine, competes for some of the same enzymes, such as adenosine deaminase and adenosine kinase. The relative concentrations of these nucleosides and the kinetic properties of the enzymes involved determine the metabolic flux through the competing pathways. Studies in rat thymocytes using [14C]adenine have shown that adenosine can increase the intracellular pool of adenine nucleotides, primarily ATP, and accelerate their catabolism and release from the cells.

Compound Information

Compound Name
2'-Deoxyadenosine-8-14C
2'-Deoxyadenosine
Adenosine
2'-Deoxyadenosine monophosphate (dAMP)
2'-Deoxyadenosine diphosphate (dADP)
2'-Deoxyadenosine triphosphate (dATP)
Deoxyinosine
Adenosine monophosphate (AMP)
Adenosine diphosphate (ADP)
Adenosine triphosphate (ATP)
Adenine
Hypoxanthine (B114508)
Iodotubercidin
5'-amino-5'-deoxyadenosine
Uridine (B1682114)
Nitrobenzylthioinosine
2-chlorodeoxyadenosine
Nicotinamide
3-aminobenzamide
Guanosine (B1672433)
Inosine (B1671953)
Cytidine (B196190)
Thymidine (B127349)
Uracil
3'-Deoxytubercidin
2'F,2'deoxyadenosine
2′C-methyladenosine
Ara-A
Coformycin
EHNA
Deoxycytidine
Thymine
Guanine
Cytosine
Inosine monophosphate (IMP)
Guanosine monophosphate (GMP)
Guanosine triphosphate (GTP)
Deoxycoformycin
Thymidine
Uridine
Uracil
Orotic acid
Xanthine (B1682287)
Uric acid
Ribose-5-phosphate
5′-phosphoribosyl-1-pyrophosphate (PRPP)
Ribosylamine-5-phosphate (PRA)
Cladribine
2-chloro-2′-deoxyadenosine
ddC
3TC
AraC
8-bromo-2′-deoxyadenosine
2-mercaptoethanol
Triethylamine
7,8-dihydro-8-oxoadenine (8-oxoA)
7,8-dihydro-8-oxoguanine (8-oxoG)
2'-deoxy-2'-fluoroadenosine
2-fluoro-2'-deoxyadenosine
Piperidine
3-nitropyridine
1,4-diiodobenzene
1,4-di-(8-adenosinyl)benzene
Tubercidin
9-beta-D-arabinofuranosyladenine
Neplanocin A
5'-iodo-5'-deoxyadenosine
Bredinin
S-adenosylhomocysteine
Adenosine dialdehyde

Research Findings on Deoxyadenosine Metabolism

ParameterFindingCell/Tissue TypeCitation
Uptake Mechanism Mediated by nucleoside transporters and various endocytic pathways.Multiple cell lines
Metabolic Competition Deamination is favored over phosphorylation at high substrate concentrations.Mouse thymocytes
Initial Phosphorylation Catalyzed by deoxyadenosine kinase to form dAMP.Various
Toxicity Requirement Phosphorylation is necessary for the lymphotoxic effects of deoxyadenosine.Human lymphocytes
dATP Accumulation High levels of dATP are toxic and can inhibit ribonucleotide reductase.Lymphocytes
Salvage Pathway Integration Phosphorylated deoxyadenosine enters the purine salvage pathway.General
Enzyme Competition Adenosine and deoxyadenosine compete for adenosine deaminase and kinase.Mouse thymocytes
Interconversion dAMP enters the dynamic pool of interconverting adenine nucleotides.General
Influence of Other Purines Adenosine can increase the total adenine nucleotide pool.Rat thymocytes
Salvage of Other Bases Adenine and hypoxanthine are salvaged to AMP and IMP respectively.General

Catabolic Pathways and Degradation Products of this compound

The catabolism of 2'-Deoxyadenosine, a naturally occurring deoxyribonucleoside, is a critical process in purine metabolism. The use of isotopically labeled this compound allows for the precise tracing of its metabolic fate through various enzymatic reactions. The primary catabolic route involves a series of enzymatic conversions that degrade the molecule into simpler purine bases and ultimately into uric acid for excretion.

Adenosine Deaminase (ADA) Mediated Deamination

The initial and principal step in the catabolism of 2'-Deoxyadenosine is its deamination by the enzyme adenosine deaminase (ADA) nih.govwikipedia.org. This enzyme catalyzes the irreversible conversion of 2'-Deoxyadenosine to 2'-Deoxyinosine by removing the amino group from the C6 position of the adenine ring and replacing it with a hydroxyl group nih.gov. When using this compound, the radiolabel remains on the purine ring structure, resulting in the formation of 2'-Deoxyinosine-8-14C.

The significance of this pathway is highlighted in conditions of ADA deficiency, a genetic disorder that leads to severe combined immunodeficiency disease (SCID) wikipedia.org. In the absence of ADA, 2'-Deoxyadenosine accumulates, particularly in lymphocytes, leading to cellular toxicity wikipedia.orgnih.gov. Studies have shown that in various cell types, deamination is a major route of deoxyadenosine metabolism researchgate.netresearchgate.net. For example, in human erythrocytes, the rate of deamination of deoxyadenosine is significantly higher than its phosphorylation researchgate.net.

Inhibition of ADA with potent inhibitors like 2'-deoxycoformycin (B8070352) effectively blocks this deamination step, causing the accumulation of 2'-Deoxyadenosine and redirecting its metabolism towards phosphorylation pathways nih.govnih.gov. This approach has been instrumental in studying the alternative metabolic fates of 2'-Deoxyadenosine nih.gov.

Enzyme Substrate Product Significance
Adenosine Deaminase (ADA)This compound2'-Deoxyinosine-8-14CThe primary catabolic step; deficiency leads to immunodeficiency wikipedia.org.

Purine Nucleoside Phosphorylase (PNP) Activity

Following its formation, 2'-Deoxyinosine-8-14C is a substrate for the enzyme purine nucleoside phosphorylase (PNP) reactome.orgwikipedia.org. PNP is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolytic cleavage of the N-glycosidic bond in (deoxy)ribonucleosides wikipedia.orgebi.ac.uk. In this reaction, PNP acts on 2'-Deoxyinosine-8-14C in the presence of inorganic phosphate (Pi) to yield hypoxanthine-8-14C and 2-deoxyribose-1-phosphate reactome.orgwikipedia.org.

The 14C label, being on the purine base, is conserved in the hypoxanthine molecule. This step effectively separates the purine base from the deoxyribose sugar moiety. Like ADA deficiency, a deficiency in PNP also results in a severe immunodeficiency, although it primarily affects T-cell function medchemexpress.com. This underscores the critical role of PNP in normal lymphocyte metabolism medchemexpress.com. In studies using cultured lymphocytes from PNP-deficient patients, the metabolism of 2'-Deoxyadenosine is altered, confirming the central role of PNP in the catabolic cascade nih.gov.

Enzyme Substrate Products Cellular Location
Purine Nucleoside Phosphorylase (PNP)2'-Deoxyinosine-8-14CHypoxanthine-8-14C, 2-deoxyribose-1-phosphateCytosol

Further Metabolism of Inosine and Hypoxanthine Derivatives

The hypoxanthine-8-14C generated by PNP activity can proceed along two main metabolic routes: further degradation or salvage back into the nucleotide pool.

The primary degradative pathway involves the enzyme xanthine oxidase (or dehydrogenase), which catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid . Throughout these conversions, the 8-14C label is retained on the purine ring, leading to the formation of radiolabeled xanthine and uric acid. Uric acid is the final product of purine catabolism in humans and is excreted in the urine.

Alternatively, hypoxanthine-8-14C can be salvaged and re-utilized for nucleotide synthesis. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) catalyzes the reaction of hypoxanthine with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form inosine monophosphate (IMP) nih.gov. This salvaged IMP-8-14C can then be converted to other purine nucleotides, such as adenosine monophosphate (AMP) and guanosine monophosphate (GMP), and subsequently incorporated into nucleic acids (DNA and RNA). Studies have demonstrated that the principal metabolic route for 2'-Deoxyadenosine in some cell lines is conversion to hypoxanthine, with subsequent metabolism to ATP and GTP nih.gov.

Enzyme Substrate Product(s) Pathway
Xanthine OxidaseHypoxanthine-8-14CXanthine-8-14CDegradation
Xanthine OxidaseXanthine-8-14CUric Acid-8-14CDegradation
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)Hypoxanthine-8-14CInosine Monophosphate (IMP)-8-14CSalvage

Comparative Metabolism Across Diverse Biological Systems

The metabolism of 2'-Deoxyadenosine exhibits considerable variation across different cell types and species researchgate.net. The relative activities of the key enzymes—adenosine deaminase (ADA), purine nucleoside phosphorylase (PNP), and various kinases—determine the ultimate metabolic fate of the nucleoside in a given biological system researchgate.netresearchgate.net.

In studies comparing different animal cells, the balance between phosphorylation (anabolic) and deamination (catabolic) pathways for 2'-Deoxyadenosine varies significantly researchgate.netresearchgate.net. For instance, in Ehrlich ascites tumor cells, both phosphorylation and deamination are prominent metabolic routes researchgate.net. In contrast, human erythrocytes show a much greater capacity for deamination compared to phosphorylation, whereas in sheep erythrocytes, the rates of these two processes are more balanced researchgate.netresearchgate.net.

The table below summarizes the relative activities of key metabolic pathways for 2'-Deoxyadenosine in different biological systems, illustrating the diversity in its disposition.

Biological System Predominant Metabolic Pathway Key Findings
Human Erythrocytes DeaminationDeamination activity is 75- to 80-fold greater than phosphorylation researchgate.net.
Sheep Erythrocytes Deamination & PhosphorylationRates of deamination and phosphorylation are nearly equivalent researchgate.netresearchgate.net.
Mouse Tissues (Brain, Heart, Kidney, Liver) DeaminationDeamination is the major route of metabolism in the absence of an ADA inhibitor researchgate.net.
Ehrlich Ascites Tumor Cells Phosphorylation & DeaminationBoth pathways are highly active; large amounts of dATP can accumulate researchgate.net.
Cultured Lymphocytes (Human) Deamination to HypoxanthineThe principal route of metabolism was confirmed to be conversion to hypoxanthine, with further metabolism to ATP and GTP nih.gov.

These comparative studies demonstrate that there is no single, universal pathway for 2'-Deoxyadenosine metabolism. The specific cellular environment, including the relative levels of key metabolic enzymes, dictates whether the compound is directed towards catabolism and excretion or salvaged for nucleotide synthesis. The use of this compound has been crucial in delineating these complex and varied metabolic networks across diverse biological systems.

Molecular Incorporation of 2 Deoxyadenosine 8 14c into Nucleic Acids

Mechanisms of Radiolabeled Deoxyadenosine (B7792050) Incorporation into DNA

The incorporation of 2'-Deoxyadenosine-8-14C into the DNA backbone is a cornerstone of molecular biology research, providing a method to monitor the synthesis of new DNA strands. Once introduced into a biological system, 2'-Deoxyadenosine (B1664071) is transported into the cell and phosphorylated by a series of kinases to its triphosphate form, deoxyadenosine triphosphate (dATP). nih.govoup.com This activated precursor, now carrying the 14C radiolabel, is then utilized by DNA polymerases as a substrate for the synthesis of new DNA molecules. medchemexpress.com The presence of the 14C isotope does not alter the chemical properties of the nucleotide, allowing it to be incorporated into DNA in the same manner as its non-radioactive counterpart. nih.gov

The salvage pathway is a key mechanism for the incorporation of exogenous deoxyadenosine. nih.gov In this pathway, deoxyribonucleosides from the cellular environment are taken up and converted into nucleotides, which can then enter the DNA synthesis pathway. Studies in bacteria have shown that the efficiency of this pathway can vary between species, depending on the presence and activity of specific enzymes like deoxyadenosine kinase. nih.gov

Role in DNA Replication Studies

The use of radiolabeled nucleosides, such as this compound, has been fundamental in understanding the semi-conservative nature of DNA replication. By introducing the labeled compound during the S phase of the cell cycle, researchers can track the synthesis of new DNA strands. The amount of incorporated radioactivity is directly proportional to the rate of DNA synthesis.

Inhibition studies have also utilized radiolabeled deoxyadenosine to probe the mechanisms of DNA replication. For instance, the addition of certain drugs can inhibit the incorporation of [14C]adenosine into DNA, providing insights into the enzymatic steps of the replication process. nih.gov Furthermore, analysis of the distribution of the radiolabel within replicated DNA can reveal details about the initiation and elongation phases of replication.

Contributions to DNA Repair Synthesis

This compound is an invaluable tool for investigating DNA repair mechanisms, particularly nucleotide excision repair (NER) and base excision repair (BER). nih.govescholarship.org When DNA is damaged by mutagens such as UV radiation or chemical agents, cells activate repair pathways to excise the damaged segment and synthesize a new, correct strand. nih.govmdpi.com The incorporation of radiolabeled deoxyadenosine into the newly synthesized patch allows for the quantification of this repair synthesis, a process often referred to as unscheduled DNA synthesis (UDS). nih.gov

Studies have shown that in response to DNA damage, there is a measurable incorporation of radiolabeled nucleotides outside of the normal S-phase of the cell cycle. nih.gov The kinetics of this incorporation can provide information about the efficiency and timing of the repair process. For example, time-course experiments have revealed distinct phases of repair synthesis, suggesting the involvement of different polymerase activities at various stages after damage. nih.gov

Furthermore, the use of this compound has been instrumental in identifying deficiencies in DNA repair pathways in various diseases. By comparing the levels of UDS in cells from healthy individuals and patients, researchers can diagnose and understand the molecular basis of DNA repair disorders. nih.gov It has also been observed that certain compounds can inhibit repair synthesis, which can be studied by monitoring the reduced incorporation of radiolabeled deoxyadenosine. nih.gov

Radiolabeled Deoxyadenosine in RNA Synthesis and Turnover

While 2'-deoxyadenosine is primarily a precursor for DNA, it can also be incorporated into RNA under certain conditions, providing insights into RNA synthesis and metabolism. nih.gov Studies have shown that in some cell types, particularly lymphoid cells, 2'-deoxyadenosine can be incorporated into the polyadenylate [poly(A)] tails of messenger RNA (mRNA). nih.gov This incorporation is often observed in the presence of adenosine (B11128) deaminase inhibitors, which prevent the breakdown of deoxyadenosine. nih.gov

The mechanism appears to involve the phosphorylation of 2'-deoxyadenosine to 2'-deoxyadenosine 5'-triphosphate (dATP), which can then be used by poly(A) polymerase as a substrate, albeit less efficiently than ATP. nih.gov This incorporation is often terminal, meaning the deoxyadenosine molecule is added to the 3' end of the poly(A) tail. nih.gov

The study of radiolabeled deoxyadenosine incorporation into RNA can help in understanding the dynamics of RNA processing and turnover. The presence of the radiolabel in poly(A)+ RNA can be used to track the fate of these molecules within the cell. While the incorporation into the main body of RNA is not a primary pathway, its specific incorporation into poly(A) tails offers a unique tool to study the regulation and function of this important mRNA modification. nih.gov Research has also explored the use of various radiolabeled precursors to understand the complexities of RNA synthesis, highlighting that precursor uptake and incorporation are dissociable processes. bohrium.com

Analysis of Radiolabel Distribution within Nucleic Acid Macromolecules

Following the incorporation of this compound into DNA and RNA, various analytical techniques are employed to determine the distribution of the radiolabel within these macromolecules. These methods are crucial for understanding the specific sites and patterns of incorporation, which in turn reflect the underlying biological processes.

A common method involves the enzymatic or chemical hydrolysis of the isolated nucleic acids into their constituent nucleosides or bases. dtic.milnih.gov The resulting mixture is then separated using techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). nih.govresearchgate.net By detecting the radioactivity in the separated fractions, researchers can quantify the amount of 14C-labeled deoxyadenosine relative to other nucleosides. For instance, in studies of poly(A)+ RNA, enzymatic hydrolysis followed by HPLC analysis revealed the ratio of adenosine to incorporated deoxyadenosine. nih.gov

Density gradient centrifugation is another powerful technique used to separate DNA molecules based on their density, which can be influenced by the incorporation of labeled nucleotides. nih.gov For example, in studies of DNA repair, separating replicated DNA from non-replicated DNA can be achieved through this method. nih.gov

Autoradiography, a classic technique, allows for the visualization of the radiolabel's distribution within a gel or on a membrane, providing a qualitative or semi-quantitative picture of the labeled fragments. mdpi.comresearchgate.net This is particularly useful in analyzing the products of DNA sequencing or footprinting experiments where the position of the radiolabel is critical.

The table below summarizes key research findings related to the incorporation and analysis of radiolabeled deoxyadenosine.

Research AreaExperimental SystemKey FindingCitation
DNA Replication Micrococcus luteusDeoxyadenosine kinase activity explains the incorporation of deoxyadenosine into DNA. nih.gov
DNA Repair HL60 cellular DNAUV laser damage induces two distinct phases of radiolabeled nucleotide incorporation, suggesting complex repair kinetics. nih.gov
RNA Synthesis Human T-leukemic lymphoblasts (CCRF-CEM)2'-Deoxyadenosine is incorporated into the 3'-terminal position of poly(A)+ RNA segments. nih.gov
Nucleic Acid Analysis Human T-leukemic lymphoblasts (CCRF-CEM)Enzymatic hydrolysis and HPLC analysis showed an adenosine to deoxyadenosine ratio of approximately 55:1 in polyadenylated segments. nih.gov

Enzymatic Interactions and Regulatory Mechanisms Probed by 2 Deoxyadenosine 8 14c

Adenosine (B11128) Deaminase (ADA) Inhibition and Its Biochemical Consequences

Adenosine deaminase (ADA) is a pivotal enzyme that catalyzes the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. medchemexpress.comnih.gov The use of 2'-Deoxyadenosine-8-14C, in conjunction with ADA inhibitors like deoxycoformycin (dCF), has been fundamental in understanding the metabolic consequences of ADA deficiency, a condition linked to severe combined immunodeficiency (SCID). medchemexpress.comdavidson.eduresearchgate.net

In the absence of ADA activity, 2'-deoxyadenosine is not degraded. Instead, it is phosphorylated by cellular kinases to 2'-deoxyadenosine triphosphate (dATP). davidson.edu Studies using 8-14C-labelled 2'-deoxyadenosine have confirmed that in ADA-deficient cell lines, the primary metabolic route is the formation of dATP. nih.gov This accumulation of dATP is a hallmark of ADA deficiency and has profound biochemical consequences. davidson.edunih.gov High concentrations of dATP are toxic to lymphocytes, primarily by inhibiting ribonucleotide reductase, which leads to a severe imbalance in the pool of deoxynucleotides required for DNA synthesis. nih.govdavidson.edu

Furthermore, the buildup of 2'-deoxyadenosine itself leads to the inactivation of S-adenosyl-L-homocysteine hydrolase (SAHH), disrupting essential cellular methylation reactions. davidson.eduaai.org The ability to trace the fate of the 14C label from this compound allows researchers to quantify the flux through these alternative metabolic pathways under conditions of ADA inhibition, providing a direct measure of dATP accumulation and its downstream effects. nih.gov For instance, experiments have shown that even with effective ADA inhibition, some of the radiolabel from [8-14C]dAR can still be recovered as ATP, indicating the existence of alternative, less understood metabolic pathways. nih.gov

Table 1: Biochemical Consequences of ADA Inhibition Studied with 2'-Deoxyadenosine Analogs

Observed Effect Key Enzyme Involved Consequence Relevant Findings
Accumulation of dATP Deoxyribonucleoside Kinases Inhibition of Ribonucleotide Reductase, Lymphotoxicity davidson.edunih.gov ADA-deficient cell lines primarily metabolize 2'-deoxyadenosine to dATP. nih.gov
Inactivation of SAHH S-Adenosyl-L-Homocysteine Hydrolase Inhibition of Cellular Methylation Reactions davidson.eduaai.org 2'-deoxyadenosine acts as a suicide inhibitor of SAHH. nih.gov

Purine (B94841) Nucleoside Phosphorylase (PNP) Substrate Specificity Studies

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolytic cleavage of the glycosidic bond in (deoxy)ribonucleosides to yield the corresponding purine base and (deoxy)ribose-1-phosphate. nih.govresearchgate.net There are significant differences in substrate specificity between PNPs from different species. Human PNP is specific for 6-oxopurine nucleosides like inosine and guanosine (B1672433), whereas bacterial PNPs, such as the one from E. coli, also accept 6-aminopurine nucleosides, including adenosine and 2'-deoxyadenosine, as substrates. nih.govresearchgate.netnih.gov

Radiolabeled compounds are instrumental in delineating these specificities. Studies using radiolabeled nucleoside analogs help determine how much of a given compound is activated and retained within cells, providing a measure of enzyme activity. nih.gov For example, research on the metabolism of the oxidatively damaged nucleoside [14C]8-oxo-2'-deoxyguanosine ([14C]8-oxodG) demonstrated the crucial role of PNP. nih.gov Inhibition of PNP almost completely prevented the incorporation of the radiolabel into both DNA and RNA, confirming that PNP is a gatekeeper for the catabolism and salvage of this nucleoside. nih.gov

Similarly, studies with 8-14C-labelled 2'-deoxyguanosine (B1662781) in PNP-deficient cell lines showed that most of the substrate remained unmetabolized, directly illustrating the enzyme's essential role in its processing. nih.gov While 2'-deoxyadenosine itself is not a substrate for human PNP, its metabolic product, deoxyinosine (formed via ADA), is. The use of this compound in systems with active ADA allows for tracing the flux of the purine ring through the PNP-catalyzed step.

Table 2: Substrate Specificity of Purine Nucleoside Phosphorylase (PNP)

Enzyme Source Accepted Substrates Not Accepted/Poor Substrates Research Application
Human PNP Inosine, Guanosine, Deoxyinosine, Deoxyguanosine Adenosine, Deoxyadenosine (B7792050) Understanding purine salvage in humans.

Deoxyribonucleoside Kinase Characterization and Activity Modulation

Deoxyribonucleoside kinases are responsible for phosphorylating deoxyribonucleosides to their monophosphate forms, the first step in the salvage pathway leading to their incorporation into DNA. Key enzymes include deoxycytidine kinase (dCK), which phosphorylates deoxycytidine, deoxyadenosine, and deoxyguanosine, and the mitochondrial deoxyguanosine kinase (dGK). nih.govnih.gov

The use of this compound is vital for characterizing the activity of these kinases, particularly in the context of ADA deficiency. In ADA-inhibited cells, the accumulation of toxic dATP is entirely dependent on the initial phosphorylation of 2'-deoxyadenosine by a kinase. nih.govnih.gov Studies have shown that inhibiting dCK can prevent the accumulation of dATP from deoxyadenosine and thereby rescue thymocyte development in vitro. nih.gov

Furthermore, cell lines deficient in specific kinases exhibit resistance to the cytotoxic effects of deoxyadenosine analogs. For example, an L1210 cell line with markedly deficient adenosine kinase activity was highly resistant to 2'-deoxy-2'-methyleneadenosine (B19970) (MdAdo). nih.gov Tracing experiments with this compound in various cell lines have demonstrated that dATP is formed in the presence of an ADA inhibitor, confirming the activity of kinases on this substrate. nih.gov Interestingly, a partially hypoxanthine-guanine phosphoribosyltransferase (HGPRT) deficient line was found to form extremely high levels of dATP, suggesting complex regulatory interplay between different salvage pathway enzymes. nih.gov

S-Adenosyl-L-Homocysteine Hydrolase (SAHH) Interaction Studies

S-adenosyl-L-homocysteine hydrolase (SAHH) is a crucial enzyme that catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and L-homocysteine. medchemexpress.comamegroups.org SAH is a potent inhibitor of transmethylation reactions that use S-adenosyl-L-methionine (SAM) as a methyl group donor. encyclopedia.pub Therefore, SAHH plays a critical role in regulating cellular methylation.

2'-Deoxyadenosine is a well-established and potent inhibitor of SAHH. medchemexpress.commedchemexpress.commedchemexpress.com In the context of ADA deficiency, where 2'-deoxyadenosine levels are high, SAHH becomes a primary target. davidson.edu 2'-Deoxyadenosine acts as a "suicide" or mechanism-based inhibitor, forming a covalent bond within the enzyme's active site, leading to its irreversible inactivation. nih.govaai.org

Radiolabeled substrates are used in assays to measure SAHH activity. For instance, SAHH enzyme activity can be determined by measuring the formation of SAH from L-homocysteine and a radiolabeled adenosine, such as [8-14C]adenosine. jci.org The inhibition of this reaction by 2'-deoxyadenosine can thus be quantified. Such assays have confirmed that in ADA-deficient cells, SAHH activity is severely inhibited. nih.govaai.org This inhibition disrupts the methylation of vital cellular components like proteins and nucleic acids, contributing to the pathology of ADA deficiency. davidson.educore.ac.uk

Impact on Ribonucleotide Reductase Activity and Deoxynucleotide Balance

Ribonucleotide reductase (RNR) is the enzyme responsible for the de novo synthesis of deoxyribonucleotides by reducing ribonucleoside diphosphates. Its activity is tightly regulated by allosteric effectors to maintain a balanced supply of dNTPs for DNA synthesis. vumc.nljci.org

One of the most significant downstream effects of ADA deficiency is the inhibition of RNR. The accumulation of dATP, resulting from the phosphorylation of 2'-deoxyadenosine, acts as a potent negative allosteric effector of RNR. davidson.edujci.orgnih.gov This inhibition specifically hinders the reduction of cytidine (B196190) diphosphate (B83284) (CDP) and uridine (B1682114) diphosphate (UDP), leading to a depletion of the dCTP and dTTP pools. vumc.nlnih.gov

The consequences of this imbalance have been studied using radiolabeled precursors. For example, the incorporation of [14C]cytidine into DNA is inhibited in the presence of deoxyadenosine, reflecting the dCTP depletion. nih.gov Similarly, studies using both [3H]uridine (for de novo synthesis) and [14C]thymidine (for salvage) have helped confirm that dATP accumulation primarily inhibits the de novo pathway at the RNR step. jci.org While this compound is not a direct substrate for RNR, its metabolic product, dATP, is a key regulator, and the radiolabel allows for tracing the upstream metabolic events that lead to RNR inhibition.

Table 3: Effect of Deoxyadenosine on Deoxynucleotide Pools in Leukemic Cells

Cell Line Deoxyribonucleoside Added Change in dCTP Pool (% of Control) Reference
HL-60 Deoxyadenosine (dAdo) 39% nih.gov
HL-60 Deoxyguanosine (dGuo) 19-35% nih.gov
K-562 Deoxyadenosine (dAdo) 68% nih.gov

Investigation of Oxidative DNA Damage Salvage Pathways Using Radiolabeled Analogs

Oxidatively damaged nucleosides, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), are constantly formed in cells and can be mutagenic if not repaired. nih.gov Besides being excised from DNA by repair enzymes, these damaged nucleosides can also be processed by purine salvage pathways. nih.gov Radiolabeled analogs, such as [14C]8-oxodG, are indispensable for studying the fate of these lesions at physiologically relevant concentrations. nih.govpnas.org

Studies using [14C]8-oxodG in MCF-7 cells have shown that this damaged nucleoside can be taken up by the cell and incorporated into DNA. nih.govpnas.org This process relies on the established purine salvage machinery. Two main pathways were investigated using the radiolabeled analog:

PNP-dependent salvage: The enzyme PNP can cleave the glycosidic bond of [14C]8-oxodG, releasing the radiolabeled base, 8-oxo-guanine. This base can then be converted to ribonucleotides and subsequently deoxyribonucleotides (via ribonucleotide reductase) before being incorporated into RNA and DNA. nih.govnih.gov

Direct phosphorylation: Alternatively, 8-oxodG could theoretically be phosphorylated by deoxyribonucleoside kinases (like dCK or dGK) to form 8-oxodGTP, which is a substrate for DNA polymerases. nih.gov

Experiments using inhibitors have clarified the dominant pathway. Inhibition of PNP almost completely stopped the incorporation of the 14C label into DNA, indicating that the PNP-dependent pathway is the primary route for the salvage of 8-oxodG. nih.gov In contrast, it has been reported that 8-oxodG is not a substrate for dCK or dGK. nih.gov The use of 14C-labeled nucleosides combined with accelerator mass spectrometry (AMS) was crucial in these studies, as it allowed for the detection of the extremely low levels of incorporation. nih.govnih.govpnas.org

Advanced Research Applications and Methodologies Utilizing 2 Deoxyadenosine 8 14c

Radiotracer Methodologies for Metabolic Flux Analysis in Cellular Systems

In studies of purine (B94841) metabolism, [8-14C]deoxyadenosine has been used to track the fate of deoxyadenosine (B7792050) in various cell types. For instance, research has shown that a significant portion of exogenous deoxyadenosine is salvaged and incorporated into nucleotide pools and nucleic acids. oup.com In some systems, the majority of the radiolabel from [8-14C]deoxyadenosine is recovered in salvaged products, highlighting the efficiency of the purine salvage pathway. oup.com The distribution of the 14C label among different metabolites, such as adenine (B156593) nucleotides, provides a quantitative measure of the metabolic flux through specific pathways.

Application in Studies of Nucleotide Pool Regulation and Homeostasis

The regulation of intracellular deoxynucleoside triphosphate (dNTP) pools is crucial for maintaining genome stability, and perturbations in these pools are linked to various diseases, including cancer. biologists.com 2'-Deoxyadenosine-8-14C is a key tool for investigating the intricate mechanisms that govern nucleotide pool regulation and homeostasis.

By tracing the incorporation of the 14C label, researchers can quantify the synthesis and degradation of deoxyadenosine nucleotides. nih.gov This has been particularly insightful in studies of adenosine (B11128) deaminase (ADA) deficiency, a genetic disorder where the inability to deaminate deoxyadenosine leads to the accumulation of dATP. Using [8-14C]deoxyadenosine, studies have demonstrated how ADA-deficient cells metabolize deoxyadenosine to dATP and how this process is affected by therapeutic interventions. nih.govresearchgate.net These investigations reveal the critical role of enzymes like adenosine kinase and 5'-nucleotidase in maintaining the balance of adenine nucleotide pools. nih.govpnas.org

Investigating Cell Cycle Progression and DNA Synthesis Dynamics

DNA synthesis is a hallmark of the S phase of the cell cycle, and radiolabeled nucleosides like this compound are foundational to studying its dynamics. creative-diagnostics.commdpi.com The incorporation of this tracer into newly synthesized DNA provides a direct measure of proliferative activity. nih.gov

Early studies utilized 14C-labeled thymidine (B127349) to monitor cell growth, as thymidine is unique to DNA. nih.gov Similarly, this compound allows for the specific labeling of DNA, enabling researchers to follow the progression of cells through the S phase and assess the rate of DNA replication. Perturbations in the cell cycle, such as a G1 block induced by elevated dATP levels, have been studied using these methods. nih.gov Furthermore, the impact of various agents on DNA synthesis can be quantified by measuring the incorporation of the radiolabel. bibliotekanauki.pl For example, some studies have shown that certain compounds can inhibit DNA synthesis, which is reflected by a decrease in the incorporation of radiolabeled deoxyadenosine. bibliotekanauki.pl

Elucidation of Molecular Mechanisms in Cell Responses to Nucleoside Perturbations

Cells respond to perturbations in nucleoside levels through complex signaling pathways, often leading to outcomes like apoptosis or cell cycle arrest. This compound is used to unravel the molecular mechanisms underlying these responses. High concentrations of deoxyadenosine, for instance, can be toxic to cells, and this radiotracer helps in understanding why. diva-portal.orgnih.gov

In certain cell types, the accumulation of dATP, derived from deoxyadenosine, can trigger apoptosis. pnas.org The use of [14C]deoxyadenosine allows for the correlation of dATP levels with the induction of apoptotic pathways. pnas.org Studies have shown that deoxyadenosine and its analogs can induce apoptosis even in non-dividing cells, a phenomenon that has been explored using radiolabeling techniques to trace the metabolic fate of the nucleoside and its role in activating caspases. pnas.orgmedchemexpress.com These investigations are crucial for understanding the mechanisms of action of certain anticancer and immunosuppressive drugs that are analogs of deoxyadenosine. bibliotekanauki.pl

Analytical Techniques for Quantitative and Qualitative Assessment of 14C-Metabolites

The analysis of metabolites derived from this compound relies on powerful analytical techniques that can separate and quantify radiolabeled compounds.

High-Performance Liquid Chromatography (HPLC) with Radiometric Detection

High-Performance Liquid Chromatography (HPLC) coupled with a radiometric detector is a highly sensitive and quantitative method for analyzing 14C-labeled metabolites. berthold.comnebiogroup.com This technique allows for the separation of a complex mixture of nucleotides, nucleosides, and bases, followed by the specific detection of the radiolabeled species. nih.gov

Reverse-phase HPLC methods have been developed to separate deoxyadenosine and its metabolites from other cellular components. umich.edu The eluting compounds are passed through a UV detector and then a radiometric flow detector, which measures the amount of 14C present. berthold.com This provides a quantitative profile of how this compound is metabolized within the cell, enabling the precise measurement of the levels of dAMP, dADP, and dATP.

Table 1: Representative HPLC Retention Times for Adenine Nucleosides

CompoundRetention Time (minutes)
Adenosine8.5
2'-Deoxyadenosine (B1664071) 10.2
Inosine (B1671953)6.3
Deoxyinosine7.8

Note: Retention times are illustrative and can vary based on specific HPLC conditions (column, mobile phase, flow rate).

Thin-Layer Chromatography (TLC) in Metabolic Tracing

Thin-Layer Chromatography (TLC) is another valuable technique for the qualitative and semi-quantitative analysis of 14C-metabolites. tandfonline.comnih.gov It offers a simpler and often faster alternative to HPLC for separating radiolabeled compounds. nih.govdtu.dk

In TLC, cell extracts containing metabolites of this compound are spotted onto a TLC plate, which is then developed in a solvent system that separates the compounds based on their polarity and other chemical properties. researchgate.net The separated radioactive spots are visualized using autoradiography or a phosphorimager. researchgate.net This method has been successfully used to identify the conversion of [14C]adenosine to [14C]inosine and to separate various adenine nucleotides. researchgate.net While generally less quantitative than HPLC, TLC is a powerful tool for initial metabolic screening and pathway identification. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 2'-Deoxyadenosine-8-14C in laboratory settings?

  • Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including chemically resistant gloves (e.g., nitrile), full-body protective suits, and respiratory protection if ventilation is inadequate. Gloves should be inspected for integrity before use and disposed of properly to avoid contamination . Work areas must maintain adequate airflow, and spills should be managed using absorbent materials followed by decontamination. Long-term storage requires temperature-controlled environments (-20°C) to prevent radiolytic degradation, with periodic revalidation of stability via HPLC or scintillation counting .

Q. How can researchers verify the radiochemical purity of this compound before experimental use?

  • Methodological Answer : Purity assessment typically combines high-performance liquid chromatography (HPLC) with radiometric detection (e.g., liquid scintillation counting). A reversed-phase C18 column and isocratic elution with a methanol/water gradient can separate this compound from degradation products. Scintillation counting of eluted fractions quantifies 14C-specific activity, ensuring minimal contamination (<5% impurities) .

Q. What are the best practices for quantifying this compound uptake in cell culture studies?

  • Methodological Answer : Use pulse-chase experiments with controlled incubation times (e.g., 1–24 hours) and terminate reactions via rapid cooling or inhibitors. Cells are lysed, and DNA is extracted using phenol-chloroform methods. Incorporation rates are measured via scintillation counting normalized to total DNA content (e.g., spectrophotometric A260). Include negative controls (non-radiolabeled deoxyadenosine) to correct for nonspecific binding .

Advanced Research Questions

Q. How can isotopic dilution effects be minimized when tracking this compound in metabolic flux studies?

  • Methodological Answer : Design experiments with trace concentrations of the radiolabeled compound (e.g., 0.1–1 µCi/mL) to avoid saturating metabolic pathways. Pair with stable isotope-labeled internal standards (e.g., 13C-deoxyadenosine) for mass spectrometry validation. Monitor intracellular nucleotide pools via LC-MS/MS to quantify dilution ratios and adjust kinetic models accordingly .

Q. What experimental strategies resolve discrepancies in this compound uptake data across different cell lines?

  • Methodological Answer : Variability may arise from differences in nucleoside transporter expression (e.g., hENT1/2) or metabolic activity. Perform transporter inhibition assays (e.g., using dipyridamole) to isolate uptake mechanisms. Cross-validate results with fluorescence-labeled analogs (e.g., Cy3-deoxyadenosine) and correlate with qPCR data on transporter mRNA levels. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can identify significant inter-line differences .

Q. How should researchers design controls to distinguish between enzymatic incorporation and non-specific binding of this compound in DNA repair assays?

  • Methodological Answer : Include three controls:

  • Negative Control : Reaction mixtures without DNA polymerase or ligase.
  • Competitive Inhibition : Excess unlabeled deoxyadenosine (100× molar excess).
  • Heat-Inactivated Enzyme : To confirm enzymatic specificity.
    Compare scintillation counts across conditions and normalize to total DNA mass. Use gel electrophoresis to confirm DNA integrity and autoradiography for spatial localization .

Q. What analytical approaches are recommended for identifying degradation products of this compound during long-term storage?

  • Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to detect deamination products (e.g., 2'-deoxyinosine) or oxidation byproducts. Accelerated stability studies (40°C, 75% humidity) over 4–8 weeks can model degradation kinetics. Data should be analyzed using Arrhenius equations to predict shelf-life under standard storage conditions .

Methodological Best Practices

  • Data Presentation : Use scientific notation for concentrations (e.g., 2.5 × 10⁻⁴ M) and bold/underline compound identifiers (e.g., This compound (1) ) in repetitive contexts .
  • Literature Integration : Critically evaluate primary sources (e.g., Glycobiology for nucleotide analogs) and avoid over-reliance on review articles. Use citation tools like Zotero to manage references .
  • Reproducibility : Document batch-specific activity (e.g., mCi/mmol) and storage conditions in metadata. Share raw scintillation counts and HPLC chromatograms in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.